molecular formula C11H17NOSi B14175476 1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine CAS No. 923561-11-9

1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine

Cat. No.: B14175476
CAS No.: 923561-11-9
M. Wt: 207.34 g/mol
InChI Key: KJYZMBBWTWVZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine is an organosilicon compound that features a silicon atom bonded to a phenyl group, an ethyl group, a methoxy group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine typically involves the reaction of phenylsilane with appropriate alkylating agents under controlled conditions. One common method involves the hydrosilylation of phenylsilane with ethenyl ethers in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted silanamine.

    Substitution: Various substituted silanamines depending on the nucleophile used.

Scientific Research Applications

1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic and inorganic substrates, facilitating its incorporation into complex molecular structures. The ethenyl group allows for further functionalization, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Ethenyl-1-methoxy-1-phenylsilane: Lacks the ethyl group, making it less versatile in certain reactions.

    N-ethyl-1-methoxy-1-phenylsilanamine: Lacks the ethenyl group, reducing its potential for further functionalization.

    1-Methoxy-1-phenylsilane: Simplest structure, used as a basic building block in organosilicon chemistry.

Uniqueness

1-Ethenyl-N-ethyl-1-methoxy-1-phenylsilanamine is unique due to the presence of both ethenyl and ethyl groups, which provide enhanced reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

923561-11-9

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

N-(ethenyl-methoxy-phenylsilyl)ethanamine

InChI

InChI=1S/C11H17NOSi/c1-4-12-14(5-2,13-3)11-9-7-6-8-10-11/h5-10,12H,2,4H2,1,3H3

InChI Key

KJYZMBBWTWVZKB-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](C=C)(C1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.